![molecular formula C9H13BrN2 B6149856 5-bromo-3-tert-butylpyridin-2-amine CAS No. 1936182-19-2](/img/new.no-structure.jpg)
5-bromo-3-tert-butylpyridin-2-amine
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Overview
Description
5-bromo-3-tert-butylpyridin-2-amine is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a bromine atom at the 5-position, a tert-butyl group at the 3-position, and an amine group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-tert-butylpyridin-2-amine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and arylboronic acids . The reaction typically occurs under mild conditions and provides moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of appropriate catalysts and reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-tert-butylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Arylboronic Acids: React with the bromine atom in the presence of a palladium catalyst.
Base: Such as potassium carbonate, to facilitate the reaction.
Major Products Formed
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-bromo-3-tert-butylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-bromo-3-tert-butylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and tert-butyl groups can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylpyridin-3-amine: Shares the bromine and amine groups but differs in the position of the methyl group.
3-tert-butylpyridin-2-amine: Lacks the bromine atom but has the tert-butyl and amine groups.
Uniqueness
5-bromo-3-tert-butylpyridin-2-amine is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The combination of the bromine atom, tert-butyl group, and amine group in the pyridine ring makes it a valuable compound for various applications .
Properties
CAS No. |
1936182-19-2 |
---|---|
Molecular Formula |
C9H13BrN2 |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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